N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN4O3/c1-11-9-12(22)3-8-16(11)24-19(28)15-10-26(2)18-17(15)25-21(30)27(20(18)29)14-6-4-13(23)5-7-14/h3-10H,1-2H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKGIISEWIUBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS Number: 923121-86-2) is a compound of significant interest due to its potential biological activities. This article reviews the available data on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 471.3 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H16BrFN4O3 |
| Molecular Weight | 471.3 g/mol |
| CAS Number | 923121-86-2 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance:
- Cytotoxicity : The compound has been evaluated against various cancer cell lines. In vitro tests showed significant cytotoxic effects with IC50 values comparable to those of established anticancer agents. For example, similar compounds demonstrated IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at specific phases, contributing to its cytotoxic effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Effects : Variations in the phenyl groups and the presence of halogens (such as bromine and fluorine) have been linked to enhanced activity against specific cancer cell lines. For example, the introduction of a fluorine atom in the para position has been associated with increased potency in certain analogs .
Case Studies and Experimental Findings
Several case studies have highlighted the compound's potential:
- In Vitro Studies : A series of derivatives were synthesized and tested for their antiproliferative activities against human cancer cell lines. Compounds exhibiting similar structural features showed promising results in inhibiting cell proliferation and inducing apoptosis .
- Molecular Docking Studies : Computational analyses have provided insights into the binding interactions between the compound and target proteins involved in cancer progression. These studies indicate favorable binding affinities that correlate with observed biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo[3,2-d]pyrimidine Derivatives
- Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (): Structural Differences: Replaces the 7-carboxamide with an ethyl carboxylate and substitutes the 5-methyl group with a phenyl. Implications: The carboxylate may reduce membrane permeability compared to the carboxamide.
- Patent-derived Pyrrolo[3,2-d]pyrimidines (): Key Features: Include spirocyclic or bicyclic systems (e.g., diazaspiro[3.5]nonene) with trifluoromethyl and morpholine groups. Activity: These are reported for cancer treatment, suggesting the target compound’s structural motifs (bromophenyl, fluorophenyl) may align with anticancer mechanisms .
Pyrrolo[2,3-d]pyrimidine Derivatives
- N-(5-(4-bromophenyl)-4-imino-7-(4-sulfamoylphenyl)-4H-pyrrolo[2,3-d]pyrimidin-3-(7H)-yl)acetamide (): Structural Differences: Features a sulfamoylphenyl group instead of fluorophenyl and an acetamide at the 3-position. Implications: Sulfamoyl groups enhance solubility and may target enzymes like carbonic anhydrases, whereas the carboxamide in the target compound could favor kinase inhibition .
- 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (): Structural Differences: Includes a cyclopentyl group and sulfamoylphenylamino substituent. Implications: The sulfamoylphenylamino group may confer different binding kinetics compared to the target’s fluorophenyl group .
Pharmacological and Structural Data Comparison
Key Research Findings
- Substituent Effects :
- Synthetic Challenges :
- Activity Trends :
- Pyrrolo[3,2-d]pyrimidines with trifluoromethyl groups () show high potency in cancer models, suggesting the target’s fluorophenyl group may confer similar efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
